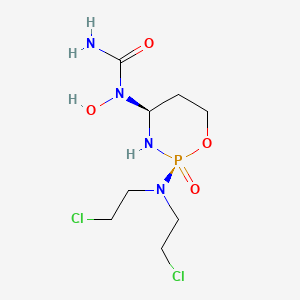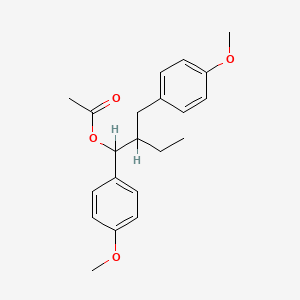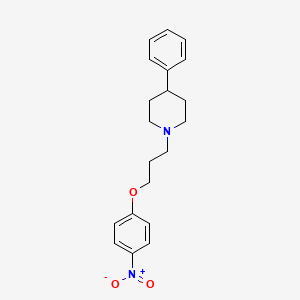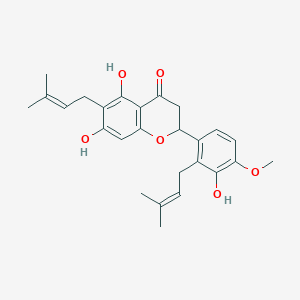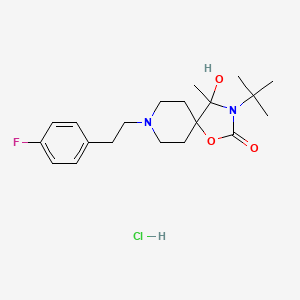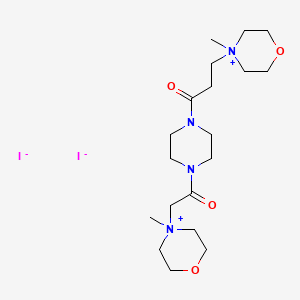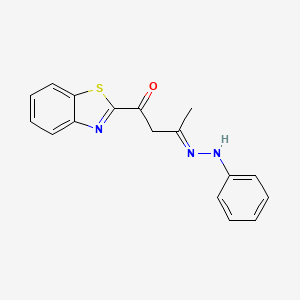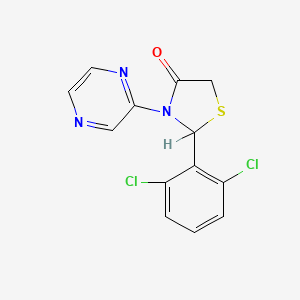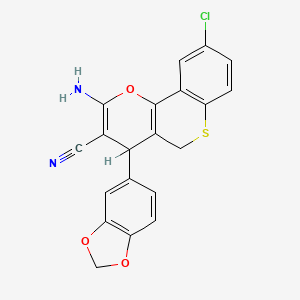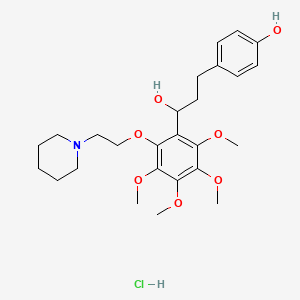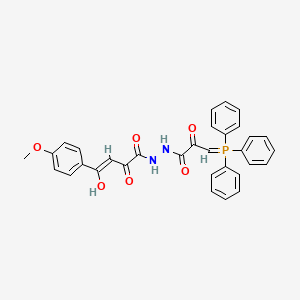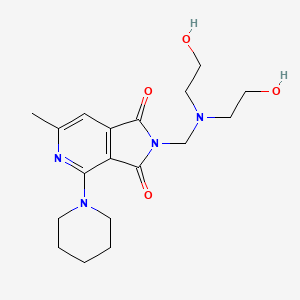
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- is a complex organic compound with a unique structure that includes a pyrrolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo-pyridine core, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-purity 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)-.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine core that exhibit similar reactivity and applications.
Piperidine derivatives: Compounds containing a piperidine ring, which may have comparable biological activities.
Uniqueness
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
173174-85-1 |
|---|---|
Molecular Formula |
C18H26N4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[bis(2-hydroxyethyl)amino]methyl]-6-methyl-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C18H26N4O4/c1-13-11-14-15(16(19-13)21-5-3-2-4-6-21)18(26)22(17(14)25)12-20(7-9-23)8-10-24/h11,23-24H,2-10,12H2,1H3 |
InChI Key |
JCTZWOFEQMDRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


